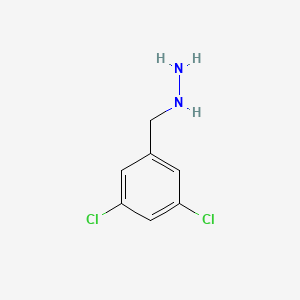

(3,5-Dichlorobenzyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

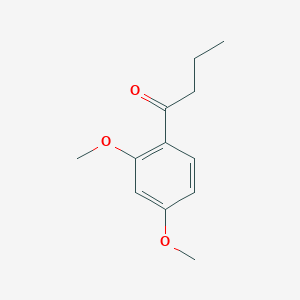

(3,5-Dichlorobenzyl)hydrazine is a chemical compound with the molecular formula C₇H₇Cl₂N₂ . It belongs to the class of benzyl hydrazines and is characterized by the presence of two chlorine atoms on the benzene ring. This compound has garnered interest due to its potential applications in various fields.

Synthesis Analysis

The synthesis of (3,5-Dichlorobenzyl)hydrazine involves several steps. One common method is as follows:

- Formation of 3,5-Dichlorobenzoyl Chloride (3) :

- Start with 3,5-dichlorobenzoic acid .

- React it with excess thionyl chloride to yield 3,5-dichlorobenzoyl chloride .

- Reaction with Arylamines :

- The resulting 3,5-dichlorobenzoyl chloride can directly react with various arylamines in a suitable solvent (e.g., DMF) at elevated temperature (around 60°C).

- This reaction leads to the formation of the target benzamide derivatives (4–14) in good yields.

Molecular Structure Analysis

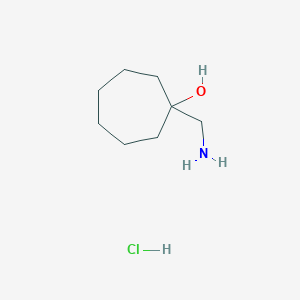

The molecular structure of (3,5-Dichlorobenzyl)hydrazine consists of a benzene ring with two chlorine atoms (at positions 3 and 5) and a hydrazine functional group (NH-NH₂) attached to the benzyl position.

Chemical Reactions Analysis

(3,5-Dichlorobenzyl)hydrazine can participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms can be replaced by other nucleophiles.

- Hydrazine Reactions : The hydrazine moiety can undergo reactions typical of hydrazines, such as hydrazone formation.

- Arylamine Coupling : The compound can react with arylamines to form benzamide derivatives.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the specific derivative.

- Solubility : Soluble in organic solvents (e.g., DMF, DMSO) but sparingly soluble in water.

- Stability : Sensitive to light and moisture.

Safety And Hazards

- Toxicity : As with most chlorinated compounds, (3,5-Dichlorobenzyl)hydrazine should be handled with care due to its potential toxicity.

- Irritant : May cause skin and eye irritation.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

Future Directions

Research on (3,5-Dichlorobenzyl)hydrazine should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Derivatives : Explore novel derivatives with improved properties.

- Green Synthesis : Develop environmentally friendly synthetic routes.

properties

CAS RN |

51421-25-1 |

|---|---|

Product Name |

(3,5-Dichlorobenzyl)hydrazine |

Molecular Formula |

C7H8Cl2N2 |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2 |

InChI Key |

DLPOEUZVERZKMO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1Cl)Cl)CNN |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)

![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)

![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)